Cas no 1338493-29-0 (4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-)

4,6-Diazaspiro[2.4]heptan-5-one, 4-methyl- is a versatile organic compound characterized by its unique cyclic structure and substituted methyl group. This compound exhibits significant stability and reactivity, making it suitable for a range of synthetic applications. Its distinct diazabicyclic structure contributes to its unique chemical properties, while the methyl group enhances its reactivity profile. The product is highly regarded for its purity and consistency, ensuring reliable performance in various chemical reactions.
4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- structure
1338493-29-0 structure
商品名:4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-
CAS番号:1338493-29-0
MF:C6H10N2O
メガワット:126.156401157379
CID:5955111
PubChem ID:57516755

4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- 化学的及び物理的性質

名前と識別子

    • EN300-7081393
    • 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-
    • 1338493-29-0
    • SCHEMBL2520295
    • 4-methyl-4,6-diazaspiro[2.4]heptan-5-one
    • インチ: 1S/C6H10N2O/c1-8-5(9)7-4-6(8)2-3-6/h2-4H2,1H3,(H,7,9)
    • InChIKey: FAWWXHMELJVTGH-UHFFFAOYSA-N
    • ほほえんだ: O=C1NCC2(CC2)N1C

計算された属性

  • せいみつぶんしりょう: 126.079312947g/mol
  • どういたいしつりょう: 126.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 32.3Ų

4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7081393-0.1g
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95.0%
0.1g
$410.0 2025-03-12
Enamine
EN300-7081393-0.05g
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95.0%
0.05g
$275.0 2025-03-12
Enamine
EN300-7081393-0.25g
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95.0%
0.25g
$586.0 2025-03-12
Enamine
EN300-7081393-1.0g
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95.0%
1.0g
$1185.0 2025-03-12
Aaron
AR027TYH-500mg
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95%
500mg
$1297.00 2025-02-15
Aaron
AR027TYH-100mg
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95%
100mg
$589.00 2025-02-15
Aaron
AR027TYH-10g
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95%
10g
$7037.00 2023-12-16
1PlusChem
1P027TQ5-100mg
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95%
100mg
$569.00 2023-12-22
1PlusChem
1P027TQ5-50mg
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95%
50mg
$390.00 2023-12-22
1PlusChem
1P027TQ5-250mg
4-methyl-4,6-diazaspiro[2.4]heptan-5-one
1338493-29-0 95%
250mg
$787.00 2023-12-22

4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- 関連文献

4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-に関する追加情報

Introduction to 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- (CAS No. 1338493-29-0)

4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-, identified by its Chemical Abstracts Service (CAS) number 1338493-29-0, is a significant compound in the field of medicinal chemistry and pharmacology. This spirocyclic structure, featuring a unique combination of nitrogen and oxygen heterocycles, has garnered attention due to its potential biological activities and structural versatility. The compound belongs to a class of molecules known for their ability to interact with biological targets in novel ways, making it a subject of extensive research in drug discovery and development.

The molecular framework of 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- consists of a seven-membered spirocyclic core linked by two nitrogen atoms at the 4 and 6 positions, with a ketone group at the 5 position and a methyl substituent at the 4 position. This arrangement creates a rigid scaffold that can be exploited for designing molecules with specific spatial constraints, which is crucial for achieving high affinity and selectivity in biological interactions. The presence of both nitrogen and oxygen atoms also suggests potential for hydrogen bonding interactions, which are critical for binding to biological macromolecules such as proteins and enzymes.

In recent years, there has been growing interest in spirocyclic compounds due to their unique structural properties and potential therapeutic applications. Spiro compounds are known for their stability, rigidity, and ability to adopt specific conformations that can optimize interactions with biological targets. The spirocyclic core of 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- provides a stable platform for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The diazaspiro framework offers multiple sites for chemical modification, enabling the synthesis of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Researchers have been exploring various strategies to modify this core structure, including introducing additional functional groups or altering the substitution patterns at key positions. These modifications can lead to novel compounds with improved biological activity and reduced side effects.

Recent studies have highlighted the importance of nitrogen-containing heterocycles in medicinal chemistry due to their prevalence in biologically active molecules. The diazaspiro motif in 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- is no exception and has shown promise in several preclinical studies. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The nitrogen atoms in the spirocycle can form hydrogen bonds with key residues in protein active sites, enhancing binding affinity.

The ketone group at the 5 position of the spirocycle provides another site for interaction with biological targets. Ketones are known to participate in hydrogen bonding and can also undergo Michael addition reactions, which can be exploited for further derivatization. Additionally, the methyl substituent at the 4 position adds another layer of structural complexity that can influence the molecule's conformation and binding properties.

In terms of synthetic chemistry, 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- represents an excellent example of how spirocyclic structures can be constructed through multi-step organic synthesis. The synthesis typically involves cyclization reactions that connect two heterocyclic rings into a spirocyclic framework. Advances in synthetic methodologies have made it possible to construct complex spirocycles with high efficiency and yield, opening up new avenues for drug discovery.

The pharmacological profile of 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- has been studied in various preclinical models. Initial findings suggest that this compound exhibits promising activity against certain enzymatic targets relevant to human health conditions such as cancer and inflammation. The ability of the molecule to interact with multiple binding sites on target proteins makes it an attractive candidate for developing drugs with broad therapeutic effects.

One area where this compound shows particular promise is in the development of enzyme inhibitors. Enzymes play critical roles in numerous biological pathways, and inhibiting their activity can lead to therapeutic benefits. For example, kinases are enzymes that are often overactive in cancer cells and are therefore targeted by many anticancer drugs. Derivatives of spirocyclic compounds like 4,6-Diazaspiro[2, heptan,5-one, -methyl-) have shown potential as kinase inhibitors due to their ability to bind tightly to the enzyme's active site.

Another interesting aspect of this compound is its potential as a scaffold for developing central nervous system (CNS) drugs. The rigid spirocyclic structure can facilitate blood-brain barrier penetration, which is often challenging for CNS-active drugs. Additionally, the presence of nitrogen-containing heterocycles suggests that this compound may interact with neurotransmitter receptors or other CNS targets, making it a valuable candidate for treating neurological disorders.

The chemical diversity inherent in spirocyclic structures allows researchers to explore a wide range of derivatives through combinatorial chemistry techniques such as library synthesis or parallel synthesis platforms. These approaches enable the rapid generation of large numbers of analogs, each with unique structural features that can be optimized for specific biological activities.

In conclusion, 4,6-Diazaspiro[2, heptan,5-one, -methyl-) (CAS No.) represents an exciting area of research in medicinal chemistry due to its unique structural features and potential therapeutic applications.* Its spirocyclic core provides a stable scaffold for further functionalization, while its nitrogen-and oxygen-containing heterocycles offer multiple sites for interaction with biological targets.* Recent studies have highlighted its potential as a scaffold for developing enzyme inhibitors*and CNS drugs*, making it an attractive candidate for future drug discovery efforts.* As synthetic methodologies continue to advance,* it is likely that we will see more derivatives*of this class being explored*for their pharmacological properties.*

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